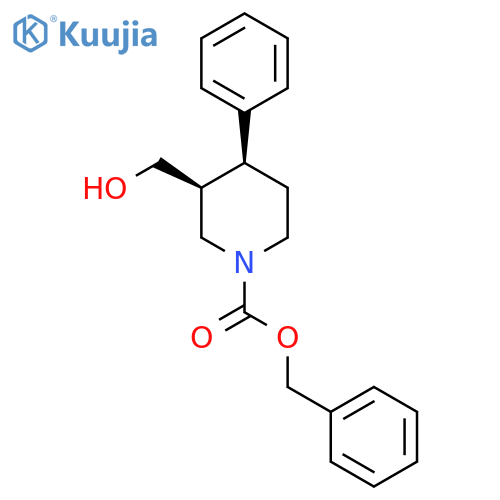

Cas no 2679926-94-2 (rac-benzyl (3R,4R)-3-(hydroxymethyl)-4-phenylpiperidine-1-carboxylate)

rac-benzyl (3R,4R)-3-(hydroxymethyl)-4-phenylpiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- EN300-28294680

- 2679926-94-2

- rac-benzyl (3R,4R)-3-(hydroxymethyl)-4-phenylpiperidine-1-carboxylate

-

- インチ: 1S/C20H23NO3/c22-14-18-13-21(12-11-19(18)17-9-5-2-6-10-17)20(23)24-15-16-7-3-1-4-8-16/h1-10,18-19,22H,11-15H2/t18-,19+/m0/s1

- InChIKey: VQBUTNIPXLRETC-RBUKOAKNSA-N

- ほほえんだ: OC[C@@H]1CN(C(=O)OCC2C=CC=CC=2)CC[C@@H]1C1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 325.16779360g/mol

- どういたいしつりょう: 325.16779360g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 24

- 回転可能化学結合数: 5

- 複雑さ: 388

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.8Ų

- 疎水性パラメータ計算基準値(XlogP): 3.1

rac-benzyl (3R,4R)-3-(hydroxymethyl)-4-phenylpiperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28294680-0.25g |

rac-benzyl (3R,4R)-3-(hydroxymethyl)-4-phenylpiperidine-1-carboxylate |

2679926-94-2 | 0.25g |

$1170.0 | 2023-09-07 | ||

| Enamine | EN300-28294680-5.0g |

rac-benzyl (3R,4R)-3-(hydroxymethyl)-4-phenylpiperidine-1-carboxylate |

2679926-94-2 | 5g |

$3687.0 | 2023-05-24 | ||

| Enamine | EN300-28294680-0.5g |

rac-benzyl (3R,4R)-3-(hydroxymethyl)-4-phenylpiperidine-1-carboxylate |

2679926-94-2 | 0.5g |

$1221.0 | 2023-09-07 | ||

| Enamine | EN300-28294680-5g |

rac-benzyl (3R,4R)-3-(hydroxymethyl)-4-phenylpiperidine-1-carboxylate |

2679926-94-2 | 5g |

$3687.0 | 2023-09-07 | ||

| Enamine | EN300-28294680-2.5g |

rac-benzyl (3R,4R)-3-(hydroxymethyl)-4-phenylpiperidine-1-carboxylate |

2679926-94-2 | 2.5g |

$2492.0 | 2023-09-07 | ||

| Enamine | EN300-28294680-1.0g |

rac-benzyl (3R,4R)-3-(hydroxymethyl)-4-phenylpiperidine-1-carboxylate |

2679926-94-2 | 1g |

$1272.0 | 2023-05-24 | ||

| Enamine | EN300-28294680-0.05g |

rac-benzyl (3R,4R)-3-(hydroxymethyl)-4-phenylpiperidine-1-carboxylate |

2679926-94-2 | 0.05g |

$1068.0 | 2023-09-07 | ||

| Enamine | EN300-28294680-10.0g |

rac-benzyl (3R,4R)-3-(hydroxymethyl)-4-phenylpiperidine-1-carboxylate |

2679926-94-2 | 10g |

$5467.0 | 2023-05-24 | ||

| Enamine | EN300-28294680-0.1g |

rac-benzyl (3R,4R)-3-(hydroxymethyl)-4-phenylpiperidine-1-carboxylate |

2679926-94-2 | 0.1g |

$1119.0 | 2023-09-07 | ||

| Enamine | EN300-28294680-10g |

rac-benzyl (3R,4R)-3-(hydroxymethyl)-4-phenylpiperidine-1-carboxylate |

2679926-94-2 | 10g |

$5467.0 | 2023-09-07 |

rac-benzyl (3R,4R)-3-(hydroxymethyl)-4-phenylpiperidine-1-carboxylate 関連文献

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

rac-benzyl (3R,4R)-3-(hydroxymethyl)-4-phenylpiperidine-1-carboxylateに関する追加情報

Rac-Benzyl (3R,4R)-3-(Hydroxymethyl)-4-Phenylpiperidine-1-Carboxylate: A Comprehensive Overview

Rac-Benzyl (3R,4R)-3-(Hydroxymethyl)-4-Phenylpiperidine-1-Carboxylate, also known by its CAS number 2679926-94-2, is a complex organic compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of piperidines, which are six-membered ring structures containing one nitrogen atom. The presence of a benzyl group and a hydroxymethyl substituent adds unique properties to this molecule, making it a subject of interest in both academic and industrial research.

The structure of this compound is characterized by its stereochemistry, specifically the (3R,4R) configuration. This stereochemistry plays a crucial role in determining the compound's physical and chemical properties, as well as its biological activity. Recent studies have highlighted the importance of stereochemistry in drug design, where even minor changes can lead to significant differences in efficacy and safety profiles.

One of the key features of Rac-Benzyl (3R,4R)-3-(Hydroxymethyl)-4-Phenylpiperidine-1-Carboxylate is its ability to form stable complexes with other molecules. This property has been leveraged in the development of novel drug delivery systems and as a building block for more complex molecular architectures. For instance, researchers have explored its use in creating bio-inspired materials that mimic natural molecular recognition processes.

Another area where this compound has shown promise is in catalysis. The piperidine ring serves as a versatile platform for catalytic applications due to its ability to act as both a base and a nucleophile under different conditions. Recent advancements in asymmetric catalysis have further enhanced the utility of this compound, enabling the synthesis of enantioselective products with high efficiency.

In terms of biological activity, Rac-Benzyl (3R,4R)-3-(Hydroxymethyl)-4-Phenylpiperidine-1-Carboxylate has demonstrated potential as a modulator of cellular signaling pathways. Preclinical studies suggest that it may influence pathways involved in inflammation and neurodegenerative diseases, making it a candidate for further therapeutic exploration.

The synthesis of this compound involves multi-step reactions that require precise control over stereochemistry and functional group transformations. Researchers have developed efficient synthetic routes that minimize waste and maximize yield, aligning with green chemistry principles.

Moreover, the compound's solubility properties make it suitable for various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry. These techniques are essential for quality control and characterization during drug development.

In conclusion, Rac-Benzyl (3R,4R)-3-(Hydroxymethyl)-4-Phenylpiperidine-1-Carboxylate is a versatile compound with diverse applications across multiple disciplines. Its unique structure and stereochemistry provide a foundation for innovative research and development efforts. As scientific understanding continues to evolve, this compound is likely to play an increasingly important role in advancing both chemical science and therapeutic interventions.

2679926-94-2 (rac-benzyl (3R,4R)-3-(hydroxymethyl)-4-phenylpiperidine-1-carboxylate) 関連製品

- 1701509-00-3(3-(4-bromo-2-nitrophenyl)-2,2-dimethylcyclopropan-1-amine)

- 2568-34-5(2-(N-methyl-1-phenylformamido)acetic acid)

- 744241-92-7(2-Amino-N-4-(difluoromethoxy)phenylbenzamide)

- 16714-23-1(methyl 2-azidobenzoate)

- 1823261-96-6(4-Amino-3-{pyrazolo[1,5-a]pyridin-3-yl}butanoic acid)

- 1701591-17-4(2,2-difluoro-1-(pyrimidin-5-yl)ethan-1-amine)

- 855929-18-9(2-(Cyclopentyloxy)acetamide)

- 2411256-15-8(2-Chloro-1-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]propan-1-one)

- 2171449-67-3(2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-azabicyclo2.1.1hexane-5-carboxylic acid)

- 2680801-62-9(benzyl N-2-(2-hydroxyethoxy)pyridin-4-ylcarbamate)